Bienvenue dans la boutique en ligne BenchChem!

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride

pKa Amine Basicity 3-Fluorocyclobutylamine

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride (CAS 2094461-96-6) is a fluorinated cyclobutylamine building block featuring a para-bromophenyl substituent at the 1-position, a single fluorine atom at the 3-position of the cyclobutane ring, and a primary amine presented as the hydrochloride salt (C₁₀H₁₂BrClFN, MW 280.56 g/mol). The compound is typically supplied as a mixture of diastereomers (cis/trans), reflecting the two chiral centers at C1 and C3 of the cyclobutane ring.

Molecular Formula C10H12BrClFN
Molecular Weight 280.57
CAS No. 2094461-96-6
Cat. No. B2874869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride
CAS2094461-96-6
Molecular FormulaC10H12BrClFN
Molecular Weight280.57
Structural Identifiers
SMILESC1C(CC1(C2=CC=C(C=C2)Br)N)F.Cl
InChIInChI=1S/C10H11BrFN.ClH/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10;/h1-4,9H,5-6,13H2;1H
InChIKeyDGYKAAHKOZCQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine Hydrochloride: Structural Identity and Procurement Baseline


1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride (CAS 2094461-96-6) is a fluorinated cyclobutylamine building block featuring a para-bromophenyl substituent at the 1-position, a single fluorine atom at the 3-position of the cyclobutane ring, and a primary amine presented as the hydrochloride salt (C₁₀H₁₂BrClFN, MW 280.56 g/mol) . The compound is typically supplied as a mixture of diastereomers (cis/trans), reflecting the two chiral centers at C1 and C3 of the cyclobutane ring . Commercially available purities range from 91% to 98% depending on the vendor, with the 98% grade offered by at least one major supplier . As a research chemical, it serves as a synthetic intermediate for medicinal chemistry programs requiring the concurrent presence of a bromoaryl handle for cross-coupling, a fluorine substituent for physicochemical modulation, and a free primary amine for further derivatization.

Why 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine Hydrochloride Cannot Be Replaced by Non-Fluorinated or Differently Substituted Cyclobutylamine Analogs


Cyclobutylamine derivatives bearing a 4-bromophenyl group constitute a family of building blocks that may appear interchangeable at first glance. However, the presence, position, and stereochemistry of the 3-fluoro substituent on the cyclobutane ring introduce quantifiable shifts in amine basicity (ΔpKa ≈ −0.8 units) and lipophilicity (Δlog P ≈ +1 for trans isomers) relative to the non-fluorinated parent scaffold . These physicochemical differences directly influence pharmacokinetic-relevant parameters such as permeability, solubility, and hydrogen-bonding capacity, meaning that substitution with the non-fluorinated analog (e.g., 1-(4-bromophenyl)cyclobutan-1-amine, CAS 1094218-30-0) or with gem-difluoro variants (e.g., 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine, CAS 1552637-04-3) will yield molecules with divergent property profiles . Furthermore, because the target compound is supplied as a diastereomeric mixture, the cis/trans ratio can affect both solid-state properties (melting point, crystallinity) and solution-phase behavior (log D, pKa), making lot-to-lot consistency a critical procurement consideration.

Quantitative Differentiation of 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine Hydrochloride vs. Key Analogs


Amine Basicity Modulation: pKa Acidification by ~0.8 Units vs. Non-Fluorinated Parent Scaffold

The introduction of a single fluorine atom at the 3-position of cyclobutylamine derivatives consistently acidifies the amine group by approximately 0.8 pKa units relative to the non-fluorinated parent scaffold, an effect that is independent of cis/trans stereochemistry . When applied to the target compound class, this means 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine is expected to have a pKa roughly 0.8 units lower than its direct non-fluorinated comparator, 1-(4-bromophenyl)cyclobutan-1-amine (predicted pKa ~11.82 for a related Boc-protected analog; free amine pKa would be in the range of ~9–10) . At physiological pH 7.4, this acidification reduces the fraction of protonated (charged) amine species, thereby modulating membrane permeability and off-target binding to aminergic receptors.

pKa Amine Basicity 3-Fluorocyclobutylamine Physicochemical Profiling

Lipophilicity Enhancement: Δlog P ≈ +1 for trans-3-Fluorocyclobutylamines vs. Non-Fluorinated Analogs

In a systematic study of 3-fluorocyclobutylamines, fluorinated trans-configured compounds exhibited a log P increase of approximately 1 unit compared to their non-fluorinated parent analogs, whereas the difference was marginal for cis isomers . For the target compound supplied as a diastereomeric mixture, the trans diastereomer fraction will have a significantly higher log P than the cis fraction. The computationally predicted CLogP for the free base of the target compound is 3.16, while the hydrochloride salt form (relevant to aqueous solubility) has a computed CLogP of 2.55 [1]. In comparison, the non-fluorinated analog 1-(4-bromophenyl)cyclobutan-1-amine has a computed ACD/LogP of approximately 2.5–3.0, meaning the trans-fluoro isomer of the target pulls the average log P of the diastereomeric mixture notably higher.

LogP Lipophilicity 3-Fluorocyclobutylamine Drug-likeness

Diastereomeric Composition as a Critical Purity and Reproducibility Parameter

The target compound contains two stereogenic centers (C1 bearing the 4-bromophenyl and amine; C3 bearing the fluorine), generating cis and trans diastereomers. Commercial suppliers explicitly label the product as a 'Mixture of Diastereomers' . Because the physicochemical properties of cis and trans isomers diverge markedly—fluorinated trans-compounds are approximately 1 log P unit more lipophilic than cis, and pKa acidification is stereochemistry-independent but the biological consequences are not—the diastereomeric ratio directly determines the compound's overall property profile . In contrast, the non-fluorinated analog 1-(4-bromophenyl)cyclobutan-1-amine (CAS 1094218-30-0) lacks the C3 stereocenter entirely, eliminating this source of compositional variability but also removing the differentiated property space accessible through stereochemical enrichment .

Diastereomer Ratio Stereochemical Purity cis/trans Reproducibility

Hydrochloride Salt Form: Enhanced Solid-State Stability vs. Free Base and Alternative Salt Forms

The compound is supplied as the hydrochloride salt, which provides enhanced solid-state stability and improved aqueous solubility compared to the free base form (CAS 1781152-58-6, MW 244.10 g/mol for the free base) . The free base is a neutral amine (no counterion), while the HCl salt has a molecular weight of 280.56 g/mol, reflecting the addition of HCl . Vendor documentation specifies a storage condition of +4°C for the hydrochloride salt, indicating that cold-chain or refrigerated storage is necessary to maintain purity over extended periods [1]. In contrast, the non-fluorinated analog 1-(4-bromophenyl)cyclobutan-1-amine free base is stored at ambient temperature in a cool, dry place , suggesting inherently different stability profiles between the fluorinated HCl salt and the non-fluorinated free base.

Hydrochloride Salt Solid-State Stability Solubility Long-Term Storage

Bromoaryl Synthetic Handle: Cross-Coupling Utility Common to the Analog Class but Differentiated by Fluorine-Dependent Reactivity

The para-bromophenyl substituent serves as a robust electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a feature shared broadly across 4-bromophenyl-cyclobutylamine analogs . However, the 3-fluoro substituent on the cyclobutane ring introduces electronic effects that can modulate the reactivity of the neighboring amine toward acylation, sulfonylation, or reductive amination. Specifically, the electron-withdrawing effect of fluorine reduces amine nucleophilicity (consistent with the ~0.8 unit pKa decrease), potentially requiring adjusted stoichiometry or more active coupling reagents compared to the non-fluorinated analog . Procurement should therefore consider whether the end application demands the native nucleophilicity of the non-fluorinated amine or the attenuated (but metabolically more stable) reactivity of the 3-fluoro variant.

Suzuki Coupling Bromoaryl Cross-Coupling Synthetic Versatility

Molecular Weight and Heavy Atom Composition: Differentiated from Mono-Fluoro and Gem-Difluoro Analogs

The target compound occupies a distinct molecular weight niche within the 4-bromophenyl-cyclobutylamine chemical space. Its hydrochloride salt has MW 280.56 g/mol with a single fluorine atom, positioning it between the non-fluorinated analog 1-(4-bromophenyl)cyclobutan-1-amine hydrochloride (MW 262.57 g/mol, CAS 1193389-40-0, zero fluorine atoms) and the gem-difluoro analog 1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine free base (MW 262.09 g/mol, two fluorine atoms) . This incremental fluorination—0F → 1F → 2F—provides a rational design series for SAR exploration, where the monofluro target compound serves as the intermediate point for evaluating the impact of stepwise fluorine incorporation on target binding, metabolic stability, and physicochemical properties.

Molecular Weight Heavy Atom Count Halogen Composition Structural Differentiation

Optimal Application Scenarios for 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine Hydrochloride in Scientific Procurement


Fluorine Scanning in Medicinal Chemistry Lead Optimization Programs

This compound serves as the monofluorinated intermediate member of a systematic fluorine scan series (0F → 1F → 2F) on the cyclobutane core of 4-bromophenyl-cyclobutylamine scaffolds. The ~0.8-unit pKa reduction and ~1-unit log P increase (for the trans isomer) relative to the non-fluorinated analog provide quantifiable, stepwise modulation of amine basicity and lipophilicity . Procurement of the monofluoro compound alongside its 0F (CAS 1094218-30-0 or 1193389-40-0) and 2F (CAS 1552637-04-3) counterparts enables rigorous SAR interpretation without the confounding gap that would result from skipping the intermediate fluorination state.

Bioconjugation and Targeted Protein Degradation (PROTAC) Linker Design

The combination of a para-bromophenyl group (for Suzuki-Miyaura elongation) and a primary amine (for amide bond formation with carboxylic acid-containing payloads or E3 ligase ligands) makes this compound a versatile entry point for synthesizing PROTAC linkers or bioconjugation handles. The 3-fluoro substituent provides a metabolically robust C–F bond that resists oxidative metabolism at the cyclobutane ring, a feature inferred from the well-established metabolic stabilization effect of fluorine substitution on aliphatic rings . The hydrochloride salt form facilitates direct use in aqueous amide coupling conditions without requiring a separate salt-formation step.

CNS-Penetrant Compound Design Requiring Controlled Lipophilicity

The trans diastereomer fraction of the target compound, with its ~1 log P unit increase over the non-fluorinated analog, pushes the overall lipophilicity of the diastereomeric mixture into a range potentially suitable for CNS penetration (CLogP of the free base = 3.16) . Fluorocyclobutylamine building blocks have been specifically noted for CNS-targeting drug discovery applications . Researchers designing CNS-penetrant candidates can leverage this compound as a core scaffold, applying the bromine atom as a vector for late-stage diversification while relying on the fluorine atom to maintain an appropriate log P window (typically 2–5 for CNS drugs).

Diastereomer-Dependent Property Screening for Stereochemistry-Activity Relationship Studies

Because the compound is supplied as a diastereomeric mixture, it is suitable for initial screening campaigns where the goal is to evaluate whether stereochemistry at the cyclobutane ring affects the biological endpoint of interest. After initial hit identification with the mixture, procurement of diastereomerically enriched or separated cis and trans batches (if subsequently synthesized) would allow attribution of activity to a specific stereoisomer. The diastereomeric composition must be verified by chiral HPLC or NMR for each lot to ensure cross-experiment reproducibility, as the cis/trans ratio can vary between suppliers and synthetic batches .

Quote Request

Request a Quote for 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.